molecular formula C6H8ClN3O4S2 B194629 4-Amino-6-chloro-1,3-benzenedisulfonamide CAS No. 121-30-2

4-Amino-6-chloro-1,3-benzenedisulfonamide

Cat. No.: B194629
CAS No.: 121-30-2
M. Wt: 285.7 g/mol
InChI Key: IHJCXVZDYSXXFT-UHFFFAOYSA-N
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Preparation Methods

4-Amino-6-chloro-1,3-benzenedisulfonamide can be synthesized through various methods. One common synthetic route involves treating the chloride with ammonia in tert-butanol and concentrating the solution by evaporation, yielding an 80% product . Another method includes the chlorosulfonation of m-chloroaniline with chlorosulfonic acid, followed by amination . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure higher yields and purity.

Chemical Reactions Analysis

4-Amino-6-chloro-1,3-benzenedisulfonamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include aldehydes for condensation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-Amino-6-chloro-1,3-benzenedisulfonamide has been studied for its potential as a diuretic and an antimicrobial agent . It is structurally related to sulfonamides, which are known for their antibacterial properties. Research indicates that this compound can inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides .

Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Analytical Chemistry

The compound is utilized as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry . Its stability and well-defined structure make it suitable for quality control in pharmaceuticals.

Analytical MethodApplication
HPLCQuality control of pharmaceutical products
Mass SpectrometryIdentification of metabolites in biological samples

Case Study : In a study on the pharmacokinetics of thiazide diuretics, this compound was identified as a significant metabolite, aiding in the understanding of drug metabolism .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of new sulfonamide derivatives. Its ability to undergo various chemical reactions makes it valuable for creating compounds with enhanced biological activity.

Safety and Toxicity

While this compound has beneficial applications, it is also associated with potential toxicity. Studies indicate that exposure can lead to serious health effects, including kidney damage and hypersensitivity reactions . Therefore, safety measures must be observed when handling this compound.

Biological Activity

4-Amino-6-chloro-1,3-benzenedisulfonamide, commonly recognized for its diuretic properties, is a sulfonamide compound with a significant role in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

  • Chemical Formula : C6H8ClN3O4S2
  • CAS Number : 121-30-2
  • Molecular Weight : 239.68 g/mol

This compound functions primarily as a diuretic. It inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubule of the nephron, leading to increased urine output and decreased blood volume. This mechanism is similar to that of thiazide diuretics, which also target ion transport systems in renal cells.

Diuretic Effects

The compound has been shown to effectively increase urinary output. In animal studies, administration of this sulfonamide resulted in significant diuresis, indicating its potential use in managing conditions like hypertension and edema.

Toxicological Profile

While this compound has therapeutic effects, it also poses several risks:

  • Toxicity Symptoms : Prolonged use can lead to nausea, vomiting, diarrhea, abdominal pain, and renal impairment .
  • Hematological Effects : It may cause changes in blood cell distribution, leading to leukopenia and thrombocytopenia .
  • Neurological Effects : Symptoms can include headache, dizziness, and in severe cases, seizures .

Study on Mutagenicity

A study conducted at the 8th Congress of Toxicology in Developing Countries evaluated the mutagenic potential of this compound. The findings indicated that under specific experimental conditions, the compound did not exhibit mutagenic properties .

Pharmacokinetic Studies

Research on the pharmacokinetics of this compound highlighted its absorption characteristics and metabolic pathways. The compound is metabolized in the liver and excreted primarily via urine. Its metabolites have been studied for their binding affinity to erythrocytes, suggesting implications for its pharmacodynamics .

Comparative Analysis with Related Compounds

Compound NameDiuretic ActivityToxicity LevelMutagenicity
This compoundHighModerateNegative
HydrochlorothiazideHighLowNegative
FurosemideVery HighModerateNegative

Q & A

Basic Questions

Q. What analytical methods are recommended for identifying and quantifying 4-Amino-6-chloro-1,3-benzenedisulfonamide in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase HPLC is the standard method. Use a C18 column (e.g., SVEA Core C18, 2.6 µm, 110 Å) with a mobile phase of acetonitrile/100 mM phosphate buffer (pH 3.0) in a 20:80 ratio. Detection is performed at UV 250 nm , with a flow rate of 1.0 mL/min and column temperature maintained at 40°C. System suitability requires a resolution ≥2.0 between the compound and related substances like chlorothiazide . Quantitation involves comparing peak areas of test and reference standard solutions, with acceptance criteria for impurity limits (e.g., ≤1.0%) .

Q. How does this compound form in drug formulations?

  • Methodological Answer : It is a hydrolysis product of hydrochlorothiazide (HCTZ) under alkaline conditions (pH >12). Stability studies show that HCTZ degradation follows first-order kinetics in extreme pH environments (pH <2.5 or >12). Hydrolysis is negligible at neutral pH but accelerates in basic formulations due to OH⁻-catalyzed reactions. Analytical monitoring using stability-indicating HPLC methods is critical to detect this impurity .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer : The compound has a molecular formula C₆H₈ClN₃O₄S₂ (MW: 285.73 g/mol), melting point 257–261°C , and pKa ~9.24. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO: 0.20 mg/mL). Storage at 2–8°C in powder form ensures long-term stability .

Advanced Questions

Q. How can researchers optimize chromatographic parameters to resolve this compound from structurally similar impurities?

  • Methodological Answer :

  • Column Selection : Use ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles for enhanced resolution and speed.
  • Mobile Phase : Adjust the acetonitrile-to-buffer ratio to manipulate retention times. For example, reducing acetonitrile to 15% increases hydrophilicity, improving separation of polar degradation products.
  • Temperature Control : Elevating column temperature to 40–50°C reduces viscosity, improving peak symmetry.
  • Validation : Ensure tailing factors ≤1.5 and relative standard deviation (RSD) ≤5% for replicate injections .

Q. What experimental design considerations are critical for studying the inhibition kinetics of this compound against carbonic anhydrases?

  • Methodological Answer :

  • Enzyme Source : Use purified isoforms (e.g., TvaCA2) to assess selectivity.
  • Inhibition Assays : Employ stopped-flow CO₂ hydratase activity assays with varying inhibitor concentrations (1–500 nM).
  • Data Analysis : Calculate inhibition constants (Kᵢ) using nonlinear regression. For example, the compound exhibits Kᵢ = 382.2 nM against TvaCA2, indicating moderate potency compared to acetazolamide (Kᵢ = 222.9 nM) .
  • Structural Insights : Molecular docking reveals the 1,3-benzenedisulfonamide scaffold interacts with zinc-coordinated water in the enzyme active site, guiding structure-activity relationship (SAR) studies .

Q. How do pH and excipient interactions influence the stability of hydrochlorothiazide formulations, and what strategies mitigate this compound formation?

  • Methodological Answer :

  • pH Microenvironment (pHM) : Excipients like citric acid or sodium bicarbonate alter local pH, affecting hydrolysis rates. Formulate near pH 7–8 to minimize degradation.
  • Accelerated Stability Testing : Conduct stress studies at 40°C/75% RH with pH-adjusted solutions to model shelf-life degradation.
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to suppress free radical-mediated pathways in oxidative conditions .

Q. What are the challenges in interpreting contradictory data on degradation pathways of hydrochlorothiazide?

  • Methodological Answer : Discrepancies often arise from:

  • Degradation Conditions : Variations in temperature, ionic strength, or light exposure during stress testing.
  • Analytical Sensitivity : LC-MS/MS with high-resolution mass spectrometry (HRMS) is required to distinguish between isobaric degradation products (e.g., this compound vs. sulfonic acid derivatives).
  • Kinetic Models : Non-linear degradation profiles between pH 7–11.5 suggest competing reaction mechanisms (e.g., parallel hydrolysis and oxidation). Use multivariate analysis to deconvolute contributions from each pathway .

Properties

IUPAC Name

4-amino-6-chlorobenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJCXVZDYSXXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059521
Record name 1,3-Benzenedisulfonamide, 4-amino-6-chloro-
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Molecular Weight

285.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

121-30-2
Record name 4-Amino-6-chloro-1,3-benzenedisulfonamide
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Record name Chloraminophenamide
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Record name 1,3-Benzenedisulfonamide, 4-amino-6-chloro-
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Record name 1,3-Benzenedisulfonamide, 4-amino-6-chloro-
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Record name 4-amino-6-chlorobenzene-1,3-disulphonamide
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Record name CHLORAMINOPHENAMIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-6-chloro-1,3-benzenedisulfonamide
4-Amino-6-chloro-1,3-benzenedisulfonamide
4-Amino-6-chloro-1,3-benzenedisulfonamide
4-Amino-6-chloro-1,3-benzenedisulfonamide
4-Amino-6-chloro-1,3-benzenedisulfonamide
4-Amino-6-chloro-1,3-benzenedisulfonamide

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